Cas no 1804344-52-2 (3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid)

3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid structure
1804344-52-2 structure
Product Name:3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid
CAS No:1804344-52-2
MF:C9H7F3INO3
MW:361.056465387344
CID:4836185
Update Time:2025-07-23

3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid
    • Inchi: 1S/C9H7F3INO3/c1-4-2-6(17-9(10,11)12)14-5(8(4)13)3-7(15)16/h2H,3H2,1H3,(H,15,16)
    • InChI Key: JPRWWCIJCAVOBP-UHFFFAOYSA-N
    • SMILES: IC1=C(C)C=C(N=C1CC(=O)O)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.4

3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090696-1g
3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid
1804344-52-2 97%
1g
$1,534.70 2022-04-02

Additional information on 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid

Introduction to 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804344-52-2)

3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features. The compound, identified by its Chemical Abstracts Service (CAS) number 1804344-52-2, is a pyridine derivative featuring an iodo substituent, a methyl group, and a trifluoromethoxy group, all of which contribute to its unique chemical properties and potential biological activities. This introduction delves into the compound's structural characteristics, synthetic pathways, and its emerging applications in modern chemical biology and drug discovery.

The molecular structure of 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid consists of a pyridine core substituted at the 3-position with an iodine atom, at the 4-position with a methyl group, and at the 6-position with a trifluoromethoxy group. The presence of these functional groups makes the compound a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. The iodo substituent, for instance, is highly reactive and can undergo various coupling reactions such as Suzuki-Miyaura coupling, Stille coupling, and palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse functional groups at other positions of the molecule.

Additionally, the trifluoromethoxy group introduces electron-withdrawing effects through its electronegative fluorine atoms, which can influence the electronic properties of the pyridine ring. This modification is particularly useful in pharmaceutical applications, where electron-withdrawing groups often enhance binding affinity to biological targets. The acetic acid moiety at the 2-position further extends the compound's utility as a synthetic precursor, allowing for further derivatization through esterification or amidation reactions.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid. Modern techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it more accessible for industrial applications. These innovations have also minimized waste generation, aligning with green chemistry principles and sustainable manufacturing practices.

In terms of biological activity, 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds that target various physiological pathways. For instance, pyridine derivatives have been extensively studied for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The combination of an iodo group for further functionalization and electron-withdrawing trifluoromethoxy substituents suggests that this compound may exhibit inhibitory effects on enzymes or receptors involved in these conditions.

One particularly intriguing application lies in the field of kinase inhibition. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The pyridine scaffold is frequently found in kinase inhibitors due to its ability to mimic ATP binding pockets. By incorporating specific functional groups like those present in 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid, researchers can fine-tune the compound's interactions with target kinases, potentially leading to the discovery of new drugs with improved selectivity and efficacy.

Another area of interest is the use of this compound in agrochemical research. Pyridine derivatives are common components of herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The structural features of 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid make it a promising candidate for designing novel agrochemicals that offer enhanced crop protection while minimizing environmental impact.

The synthesis of 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route begins with the preparation of 4-methylpyridine derivatives followed by selective halogenation at the 3-position using iodinating agents such as iodine monochloride or N-bromosuccinimide (NBS). Subsequent functionalization with a trifluoromethoxy group can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The final step involves introducing the acetic acid moiety via oxidation or hydrolysis of an ester or ketone precursor.

Recent studies have also highlighted the importance of computational methods in optimizing synthetic routes for complex molecules like 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid. Molecular modeling techniques can predict reaction outcomes and identify optimal reaction conditions before experimental trials are conducted. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.

The safety profile of 3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid is another critical consideration in its application. While no direct toxicological data is available for this specific compound at this time, it is advisable to handle it under standard laboratory conditions using appropriate personal protective equipment (PPE). Safety measures such as good ventilation, gloves, goggles, and lab coats should be employed to minimize exposure risks.

In conclusion,3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804344-52-2) represents a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it suitable for further derivatization into bioactive molecules targeting various diseases. Advances in synthetic chemistry and computational methods continue to enhance its accessibility and utility. As research progresses,3-Iodo-4-methyl-6-(trifluoromethoxy)pyridine acetic acid will likely play an increasingly important role in drug discovery efforts worldwide.

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